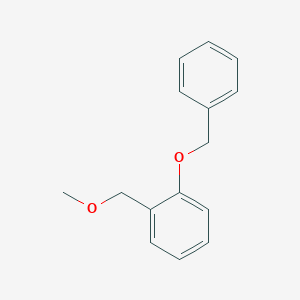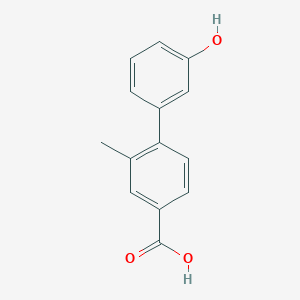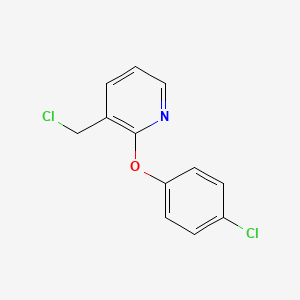
1-(Benzyloxy)-2-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(methoxymethyl)benzene, also known as 1-benzyl-2-methoxy-methylbenzene, is an aromatic organic compound commonly used as an intermediate in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. It is used in a variety of applications, including the manufacture of pharmaceuticals, fragrances, and dyes. The compound is also used in the synthesis of many other organic compounds.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-(methoxymethyl)benzene is not fully understood. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-2-(methoxymethyl)benzene has several advantages and limitations for use in laboratory experiments. The compound is relatively stable, making it suitable for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, the compound is flammable, making it a potential safety hazard in the laboratory.
Zukünftige Richtungen
1-(Benzyloxy)-2-(methoxymethyl)benzene has many potential future applications in the fields of organic synthesis, pharmaceuticals, and materials science. The compound could be used in the synthesis of new organic compounds, such as pharmaceuticals, fragrances, and dyes. Additionally, the compound could be used in the synthesis of new materials, such as catalysts and polymers. Finally, the compound could be used in the development of new technologies, such as sensors and biosensors.
Synthesemethoden
1-(Benzyloxy)-2-(methoxymethyl)benzene can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound, which is then reacted with an aldehyde or ketone to form the desired product. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-(methoxymethyl)benzene is widely used in scientific research as a precursor for the synthesis of other organic compounds. It is commonly used in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of other organic compounds such as polymers, surfactants, and catalysts. Additionally, the compound is used in the synthesis of polymers, surfactants, and catalysts for use in the development of new materials and technologies.
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-12-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYFAEBCFDPDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)



